3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine
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Overview
Description
3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxyphenyl group and a piperidinyl ethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the methoxyphenyl and piperidinyl ethyl sulfanyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
Medicinally, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-1-(4-piperidin-1-yl-phenyl)-propenone
- (4-methoxyphenyl)-2-(1-piperidinyl)phenylmethanone
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine stands out due to its unique combination of functional groups and structural features. This uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-22-16-7-5-15(6-8-16)17-9-10-18(20-19-17)23-14-13-21-11-3-2-4-12-21/h5-10H,2-4,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUDDDKJDSJLPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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